2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, followed by the formation of the pyrimidine ring.
Introduction of the p-Tolyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a p-tolylboronic acid is reacted with a halogenated pyrazolo[3,4-d]pyrimidine intermediate in the presence of a palladium catalyst.
Methoxylation and Acetylation: The final steps involve the introduction of the methoxy group and the acetamide functionality. This can be done through nucleophilic substitution reactions and subsequent acylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and availability on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in assays to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to improve efficacy, selectivity, and pharmacokinetic properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-methoxy-N-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with a meta-tolyl group.
2-methoxy-N-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with an ortho-tolyl group.
Uniqueness
The uniqueness of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the p-tolyl group may enhance its hydrophobic interactions with target proteins, potentially improving its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-3-5-11(6-4-10)20-14-12(7-17-20)15(22)19(9-16-14)18-13(21)8-23-2/h3-7,9H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWDKFJIWACBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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